1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea

Lipophilicity Drug-likeness Membrane permeability

This 1,3-disubstituted urea (CAS 1351584-56-9) features a 4-fluorobenzyl moiety (σₚ +0.06) and a 2-hydroxy-3-phenylpropyl chain, delivering an XLogP3 of 2.3—ideal for balancing membrane permeability and solubility in cell-based assays. Its single undefined stereocenter enables chiral resolution for enantioselective target engagement studies. Distinct from the positional isomer (CAS 1396811-43-0, XLogP3 2.2) and safinamide (MAO‑B inhibitor), it serves as a reliable negative control in MAO‑B screening. Para‑fluorination also makes it a metabolic stability probe for CYP450 aromatic hydroxylation. Strict CAS verification ensures compound‑specific procurement.

Molecular Formula C17H19FN2O2
Molecular Weight 302.349
CAS No. 1351584-56-9
Cat. No. B2574683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea
CAS1351584-56-9
Molecular FormulaC17H19FN2O2
Molecular Weight302.349
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=C(C=C2)F)O
InChIInChI=1S/C17H19FN2O2/c18-15-8-6-14(7-9-15)11-19-17(22)20-12-16(21)10-13-4-2-1-3-5-13/h1-9,16,21H,10-12H2,(H2,19,20,22)
InChIKeyIDDMDWMPBMJQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351584-56-9): Structural Identity and Procurement-Relevant Physicochemical Profile


1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351584-56-9) is a 1,3-disubstituted urea derivative with the molecular formula C₁₇H₁₉FN₂O₂ and a molecular weight of 302.34 g·mol⁻¹ [1]. The compound bears a 4-fluorobenzyl moiety on one urea nitrogen and a 2-hydroxy-3-phenylpropyl chain on the other, yielding three hydrogen bond donors (two urea N–H, one secondary alcohol O–H) and three hydrogen bond acceptors (urea C=O, alcohol O, aryl F) [1]. Its computed XLogP3-AA is 2.3 and topological polar surface area (TPSA) is 61.4 Ų [1]. The compound possesses one undefined stereocenter at the 2-hydroxy carbon, meaning commercial material is racemic unless otherwise specified [1].

Why In-Class Urea Analogs Cannot Be Interchanged for 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351584-56-9)


Although this compound belongs to a well-precedented class of 1,3-disubstituted ureas with demonstrated pharmacological relevance—including fatty-acid binding protein (FABP) 4/5 inhibition and soluble epoxide hydrolase (sEH) inhibition [1]—subtle variations in the nature and position of aryl substituents, the hydroxyl substitution pattern, and halogen identity produce quantifiable differences in lipophilicity, hydrogen-bonding geometry, and electronic character that preclude reliable generic substitution [2]. Even the positional isomer 1-(4-fluorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396811-43-0), which shares the identical molecular formula, molecular weight, and TPSA, has a measurably different XLogP3-AA of 2.2 versus 2.3 for the target compound—a difference that can affect membrane partitioning and target engagement in cell-based assays [3]. The evidence items below quantify these differentiation dimensions and establish why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351584-56-9) Versus Closest Analogs


Lipophilicity Differentiation: XLogP3-AA of 2.3 for the 2-Hydroxy Target Compound vs. 2.2 for the 3-Hydroxy Positional Isomer (CAS 1396811-43-0)

The target compound exhibits an XLogP3-AA of 2.3, whereas the positional isomer 1-(4-fluorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396811-43-0) has an XLogP3-AA of 2.2 [1][2]. This ΔXLogP3-AA of +0.1 arises from the differential placement of the secondary alcohol: the 2-hydroxy configuration positions the hydroxyl group closer to the urea core, reducing intramolecular hydrogen bonding with the solvent-exposed urea carbonyl and slightly increasing apparent lipophilicity relative to the 3-hydroxy regioisomer. Although TPSA is identical at 61.4 Ų for both compounds, the altered spatial arrangement of the hydroxyl affects the compound's effective partitioning behavior in octanol–water systems [1][2].

Lipophilicity Drug-likeness Membrane permeability

Halogen-Dependent Lipophilicity and HBA Count: 4-Fluoro Target vs. 4-Chloro Analog (CAS 1351618-66-0)

The 4-chlorobenzyl analog 1-(4-chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351618-66-0) differs from the target compound by a single Cl-for-F substitution on the benzyl ring. This substitution increases XLogP3-AA from 2.3 to 2.8 (Δ = +0.5), increases molecular weight from 302.34 to 318.8 g·mol⁻¹ (Δ = +16.46 g·mol⁻¹), and reduces the hydrogen bond acceptor count from 3 to 2, because aryl chlorine is not recognized as a significant H-bond acceptor in the Cactvs assignment algorithm, whereas aryl fluorine contributes one HBA count [1][2]. The TPSA remains identical at 61.4 Ų for both compounds [1][2].

Halogen substitution Lipophilicity Hydrogen bond acceptor count

Aromatic Substituent Position and Electronic Character: 4-Fluorobenzyl Target vs. 2-Chlorophenyl Analog (CAS 1351599-91-1) and 4-Methoxybenzyl Analog (CAS 1351616-33-5)

The target compound's 4-fluorobenzyl substituent imparts a moderate electron-withdrawing inductive effect (Hammett σₚ for F = +0.06) while retaining the benzylic methylene spacer that permits conformational flexibility [1]. In contrast, the 2-chlorophenyl analog (CAS 1351599-91-1) lacks the benzylic methylene, attaching the aromatic ring directly to the urea nitrogen; this alters both the electron density at the urea NH (ortho-chloro σ = +0.23 for inductive effect) and the spatial relationship between the aromatic ring and the urea pharmacophore [2]. The 4-methoxybenzyl analog (CAS 1351616-33-5) introduces a strongly electron-donating substituent (Hammett σₚ for OCH₃ = −0.27), which increases electron density on the benzyl ring and may enhance π-stacking interactions while reducing metabolic oxidative dehalogenation susceptibility compared to the fluoro compound [2]. These electronic differences are structural rather than quantitative, but they are well-established drivers of differential target binding and metabolic stability in urea-based bioactive series [3].

Electronic effects Structure–activity relationships π-stacking

Scaffold-Level Differentiation: Urea Chemotype (Target) vs. Amino-Propanamide Chemotype (Safinamide), Despite Identical Molecular Formula C₁₇H₁₉FN₂O₂

The target compound shares its molecular formula C₁₇H₁₉FN₂O₂ and molecular weight (302.34 g·mol⁻¹) with safinamide, a marketed monoamine oxidase B (MAO-B) inhibitor [1]. However, safinamide is an (S)-amino-propanamide derivative—(2S)-2-[({4-[(3-fluorophenyl)methoxy]phenyl}methyl)amino]propanamide—whereas the target compound is a 1,3-disubstituted urea [1][2]. The urea core provides two N–H hydrogen bond donors and a central carbonyl acceptor in a planar geometry, whereas safinamide's amino-propanamide scaffold presents a primary amide terminus and a secondary amine with different spatial constraints [2]. Consequently, the biological target profile is expected to be entirely non-overlapping: safinamide is a potent MAO-B inhibitor (IC₅₀ = 98 nM, >1000-fold selective over MAO-A), while 1,3-disubstituted ureas with 4-fluorobenzyl motifs have been investigated as sEH and FABP4/5 inhibitors [1][3].

Chemotype differentiation Target specificity MAO-B inhibitor

Aliphatic vs. Aromatic Substituent Impact on Lipophilicity: 4-Fluorobenzyl Target vs. Cyclohexyl Analog (CAS 1351632-31-9)

Replacement of the 4-fluorobenzyl group with a cyclohexyl group, yielding 1-cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351632-31-9), eliminates the aromatic ring's capacity for π–π stacking and CH–π interactions with protein targets while also altering the compound's lipophilicity and metabolic profile . The cyclohexyl analog has a molecular formula of C₁₆H₂₄N₂O₂ (MW 276.37 g·mol⁻¹), representing a reduction of 25.97 g·mol⁻¹ compared to the target compound . The absence of the para-fluoro substituent also removes the C–F bond, which in drug-like molecules typically confers resistance to CYP450-mediated oxidative metabolism at the para position of the phenyl ring [1]. Although direct experimental XLogP3-AA data for the cyclohexyl analog are not available from PubChem, the replacement of a substituted phenyl ring with a cyclohexyl group generally reduces logP by approximately 0.5–0.8 units, producing significantly different pharmacokinetic behavior in cell-based and in vivo assays [1].

Lipophilicity Aromatic interactions Metabolic stability

Research and Industrial Application Scenarios for 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351584-56-9) Based on Differentiation Evidence


Screening Library Design for sEH or FABP Target Families Where 4-Fluorobenzyl Urea is a Privileged Pharmacophore

The 4-fluorobenzyl urea motif has been identified as a productive pharmacophore for soluble epoxide hydrolase (sEH) and fatty-acid binding protein (FABP) 4/5 inhibition [1]. Procurement of CAS 1351584-56-9 provides a defined starting point for structure–activity relationship (SAR) exploration around the 2-hydroxy-3-phenylpropyl side chain, offering an XLogP3-AA of 2.3—an intermediate lipophilicity that balances membrane permeability with aqueous solubility for biochemical and cell-based assays [2]. The compound's single undefined stereocenter also enables chiral resolution studies to assess enantioselective target engagement, a consideration not available with the symmetric cyclohexyl analog [3].

Negative Control or Orthogonal Chemotype Validation in MAO-B Screening Cascades (Differentiation from Safinamide)

Because the target compound shares the molecular formula C₁₇H₁₉FN₂O₂ with safinamide—a potent MAO-B inhibitor—but possesses an entirely distinct urea scaffold with no known MAO-B activity, it can serve as a negative control or orthogonal chemotype validation tool in MAO-B screening cascades [1]. Procurement with strict CAS verification (1351584-56-9) ensures that the urea chemotype, and not the amino-propanamide scaffold of safinamide, is tested, preventing false-positive readouts from off-target MAO-B inhibition when profiling novel urea-based compounds [1].

Halogen-Binding Pocket Probing: Comparing 4-Fluoro, 4-Chloro, and 4-Methoxy Congeners in Parallel SAR Studies

The target compound's 4-fluorobenzyl group provides a unique combination of moderate electron-withdrawing character (σₚ = +0.06) and a C–F bond capable of engaging in orthogonal multipolar interactions with protein binding pockets, unlike the 4-chloro (σₚ = +0.23, XLogP3-AA = 2.8) or 4-methoxy (σₚ = −0.27) variants in the same series [2][3]. Parallel procurement of the fluoro, chloro, and methoxy analogs enables systematic mapping of halogen-binding pocket preferences and electronic requirements for target engagement in sEH or FABP inhibitor programs [2].

Metabolic Stability Assessment: C–F Bond as an Oxidative Metabolism Blockade Probe

The presence of the 4-fluoro substituent on the benzyl ring is expected to confer resistance to CYP450-mediated aromatic hydroxylation at the para position relative to the unsubstituted benzyl analog, based on well-established fluorine medicinal chemistry principles [1]. This compound can therefore be used as a metabolic stability probe in liver microsome or hepatocyte assays to quantify the protective effect of para-fluorination on the benzyl ring, providing a benchmark for further optimization of ADME properties within this urea series [1].

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.